AF64394
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Overview
Description
AF64394 is a potent and selective inverse agonist for the orphan class A G protein-coupled receptor (GPCR) GPR3. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease and metabolic disorders .
Mechanism of Action
Target of Action
The primary target of AF64394 is the GPR3 receptor , a G protein-coupled receptor . GPR3 is predominantly expressed in the brain, but it is also detected in the testis, ovary, eye, and other peripheral organs .
Mode of Action
This compound acts as an inverse agonist for the GPR3 receptor . An inverse agonist is a type of ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. This compound has a pIC50 value of 7.3, indicating a strong binding affinity .
Biochemical Pathways
GPR3 is part of a cluster of class A orphan GPCRs that are phylogenetically related to lipid receptors such as CB 1/2, LPAR 1−5, S1PR 1−5, and melanocortin receptors . The expression of GPR3 results in constitutive stimulation of adenylate cyclase (AC) and, thus, elevated levels of the second messenger cAMP .
Pharmacokinetics
It is known that this compound and related compounds are relatively lipophilic . This lipophilicity could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The action of this compound as a GPR3 inverse agonist can have several molecular and cellular effects. For instance, GPR3 is associated with neurite outgrowth, neuronal cell survival, and axonal regeneration . Furthermore, GPR3 mediates the formation of amyloid-β peptides in neurons by interacting with β-arrestin2 and stimulating γ-secretase activity . Therefore, the action of this compound could potentially influence these processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilic nature of this compound suggests that it may interact with lipid environments, such as cell membranes, which could influence its action . .
Preparation Methods
The synthesis of AF64394 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
AF64394 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
AF64394 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the structure-activity relationships of GPR3 and related receptors.
Biology: In biological research, this compound is used to investigate the physiological roles of GPR3 in various tissues, including the brain, testis, ovary, and adipose tissue.
Medicine: this compound has potential therapeutic applications in the treatment of Alzheimer’s disease, metabolic disorders, and reproductive disorders.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs targeting GPR3 and related receptors.
Comparison with Similar Compounds
AF64394 is unique in its high selectivity and potency for the GPR3 receptor compared to other similar compounds. Some similar compounds include:
UR-MB-355: This compound is a fluorescent analogue of this compound and binds to GPR3 with similar submicromolar affinities.
GPR6 and GPR12 Ligands: These compounds are structurally related to this compound and target the closely related receptors GPR6 and GPR12.
The uniqueness of this compound lies in its ability to modulate GPR3 activity with high specificity, making it a valuable tool for studying the physiological and pharmacological roles of this receptor .
Properties
IUPAC Name |
N-[(4-chloro-2-propan-2-yloxyphenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c1-14(2)28-19-10-17(22)9-8-16(19)12-23-20-11-18(15-6-4-3-5-7-15)26-21-24-13-25-27(20)21/h3-11,13-14,23H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYNZQXAAWPAGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)CNC2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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